Mitoridine

Vue d'ensemble

Description

“Mitoridine” is a misspelling or a less common name. The search results refer to a drug called “Midodrine”. Midodrine is an alpha-adrenergic agonist used to treat orthostatic hypotension . It works by constricting (narrowing) the blood vessels and increasing blood pressure . Midodrine is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .

Synthesis Analysis

Midodrine is a prodrug, which means it is metabolized in the body to form its active metabolite, desglymidodrine . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .

Molecular Structure Analysis

The molecular formula of Midodrine is C12H18N2O4 . Its average mass is 254.282 Da and its monoisotopic mass is 254.126663 Da .

Chemical Reactions Analysis

Midodrine is rapidly absorbed after oral administration, with absolute bioavailability of 93%. It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . The human metabolism of desglymidodrine (DMAE) by cytochrome P450 (CYP) isoform oxidation has been studied .

Physical And Chemical Properties Analysis

Midodrine has a density of 1.41±0.1 g/cm3 (20 ºC 760 Torr). Its melting point is 322℃ and its boiling point is predicted to be 522.1±50.0 °C .

Applications De Recherche Scientifique

Treatment of Erythromelalgia

Mitoridine: , known as Midodrine in pharmacological terms, has been studied for its efficacy in treating Erythromelalgia . This condition is characterized by episodes of red, hot, and painful extremities. The application of Midodrine , a potent α1-agonist, has been explored due to its vasoconstrictive properties which can counteract the local vasodilation observed in Erythromelalgia .

Secondary Hypotensive Disorders

Midodrine: is also utilized in treating hypotension secondary to other clinical conditions or drug therapies. Its ability to increase peripheral vascular resistance and blood pressure makes it a valuable agent in managing hypotensive states caused by various underlying factors .

Dialysis-Associated Hypotension

Patients undergoing hemodialysis often experience a drop in blood pressureMidodrine has been researched for its potential to stabilize blood pressure levels during and after dialysis sessions, improving patient comfort and treatment outcomes .

Hypotension Due to Anesthesia

Intraoperative and postoperative hypotension can be a challenge during surgical proceduresMidodrine ’s vasoactive effects are considered beneficial in maintaining stable blood pressure levels in patients affected by anesthesia-induced hypotension .

Hypotension in Spinal Cord Injuries

Individuals with spinal cord injuries may suffer from hypotension due to impaired autonomic controlMidodrine has been investigated for its role in managing blood pressure in such patients, enhancing their overall stability and quality of life .

Hypotension from Psychotropic Drug Therapy

Certain psychotropic medications can lead to lowered blood pressure as a side effectMidodrine offers a therapeutic option to counteract this effect, ensuring that patients receiving psychotropic drugs maintain adequate blood pressure levels .

Supportive Care in Infections

Severe infections can result in hypotension, complicating patient managementMidodrine ’s pharmacological action as a vasoconstrictor can be harnessed to support blood pressure levels in patients suffering from infection-related hypotension .

Safety And Hazards

Propriétés

IUPAC Name |

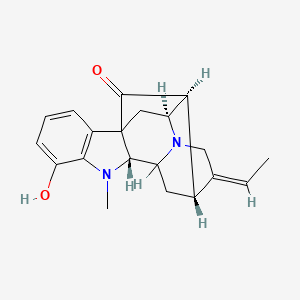

(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3/b10-3+/t11-,13?,14-,16-,18-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLPFXAEVKKWTK-JTJLKIRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2[C@H]3CC45[C@H](C2C[C@@H]1[C@@H]3C4=O)N(C6=C5C=CC=C6O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 101297641 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Mitoridine's presence in Rauvolfia tetraphylla?

A1: Research suggests that Mitoridine, alongside other indole alkaloids, is not uniformly distributed within the Rauvolfia tetraphylla plant. Using Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), researchers observed that Mitoridine primarily accumulates in the fruit coat of R. tetraphylla. While the exact implications of this localized distribution are yet to be fully elucidated, it provides insights into the potential role of Mitoridine during fruit development and its possible contribution to seed dispersal or defense mechanisms.

Q2: Has Mitoridine been isolated from other Rauvolfia species, and what other compounds are often found alongside it?

A2: Yes, besides Rauvolfia tetraphylla, Mitoridine has been successfully isolated from Rauvolfia vomitoria. The extraction process from R. vomitoria roots yielded fourteen other indole alkaloids, including Reserpine, Ajmaline, and Yohimbine. The co-occurrence of these alkaloids suggests a shared biosynthetic pathway and potential synergistic activities.

Q3: What analytical techniques are commonly employed to identify and quantify Mitoridine?

A3: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a key technique for analyzing Mitoridine and other indole alkaloids in Rauvolfia species. This method allows for separation, identification, and quantification of individual alkaloids based on their mass-to-charge ratio and retention time, providing valuable data for chemotaxonomic studies and investigations into the plant's phytochemical profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)